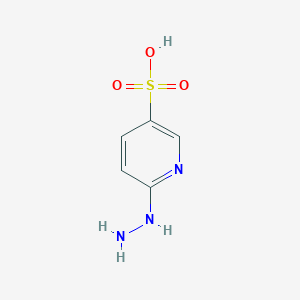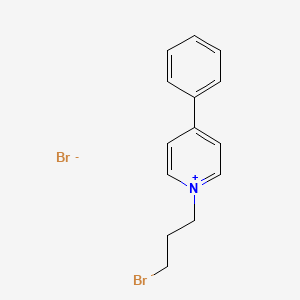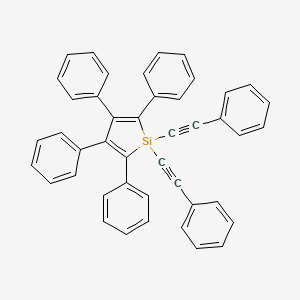![molecular formula C28H32OSn B14225729 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol CAS No. 502444-85-1](/img/structure/B14225729.png)
1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol is an organotin compound characterized by the presence of a cyclooctane ring, a hydroxyl group, and a triphenylstannyl group attached to an ethenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol typically involves the following steps:
Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Attachment of the Triphenylstannyl Group: The triphenylstannyl group is introduced through a stannylation reaction, often using triphenyltin chloride as the stannylating agent.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triphenylstannyl group can participate in coordination chemistry. These interactions can influence the compound’s reactivity and biological activity.
類似化合物との比較
1-[2-(Triphenylstannyl)ethenyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclooctane ring.
1-[2-(Triphenylstannyl)ethenyl]cyclopentan-1-ol: Similar structure but with a cyclopentane ring.
1-[2-(Triphenylstannyl)ethenyl]cyclododecan-1-ol: Similar structure but with a cyclododecane ring.
Uniqueness: 1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol is unique due to its specific ring size and the presence of both a hydroxyl group and a triphenylstannyl group
特性
CAS番号 |
502444-85-1 |
|---|---|
分子式 |
C28H32OSn |
分子量 |
503.3 g/mol |
IUPAC名 |
1-(2-triphenylstannylethenyl)cyclooctan-1-ol |
InChI |
InChI=1S/C10H17O.3C6H5.Sn/c1-2-10(11)8-6-4-3-5-7-9-10;3*1-2-4-6-5-3-1;/h1-2,11H,3-9H2;3*1-5H; |
InChIキー |
AUJSTNUEGVZGQF-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)(C=C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)


![2,3,3-Trifluorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14225669.png)
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
![(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol](/img/structure/B14225676.png)

![[(1R)-1-(Ethenyloxy)hept-2-yn-1-yl]benzene](/img/structure/B14225697.png)
![N-[5-(Methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14225704.png)
![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)



